molecular formula C6H5ClN2O2 B13095133 4-Chloro-6-methoxypyrimidine-5-carbaldehyde

4-Chloro-6-methoxypyrimidine-5-carbaldehyde

Cat. No.: B13095133
M. Wt: 172.57 g/mol
InChI Key: QSXWGECCPDOTFK-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrimidine-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 4-Chloro-6-methoxypyrimidine-5-carbaldehyde involves the starting material 4,6-dichloro-5-methoxypyrimidine. The synthesis typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxypyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 4-substituted-6-methoxypyrimidine-5-carbaldehyde derivatives.

    Oxidation: Formation of 4-chloro-6-methoxypyrimidine-5-carboxylic acid.

    Reduction: Formation of 4-chloro-6-methoxypyrimidine-5-methanol.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of a chloro and methoxy group on the pyrimidine ring, along with an aldehyde group, makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

4-chloro-6-methoxypyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H5ClN2O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3

InChI Key

QSXWGECCPDOTFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)Cl)C=O

Origin of Product

United States

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